molecular formula C8H5ClN2O3 B2393867 6-Chloro-5-nitroindolin-2-one CAS No. 77859-57-5

6-Chloro-5-nitroindolin-2-one

Cat. No.: B2393867
CAS No.: 77859-57-5
M. Wt: 212.59
InChI Key: KKHHDJYQGADKEQ-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroindolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro and nitro group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 6-Chloro-5-nitroindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular processes.

Mode of Action

This compound exhibits a dual mode of action. Firstly, it directly inhibits topoisomerase IV, preventing the enzyme from carrying out its role in DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species . This dual mode of action impairs resistance development, making the compound more effective against its targets.

Biochemical Pathways

The compound’s interaction with topoisomerase IV disrupts the normal DNA replication process, leading to DNA damage . This damage triggers an upregulation of bacteriophage-associated proteins, indicative of the DNA damage response . The compound’s reductive bioactivation also leads to the formation of reactive species that can cause further cellular damage .

Pharmacokinetics

This facilitates in vivo reduction, which could potentially impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of topoisomerase IV and the subsequent DNA damage lead to disruption of normal cellular processes, potentially causing cell death . The formation of damaging reactive species through reductive bioactivation can also contribute to cellular damage and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s increased redox potentials facilitate in vivo reduction, suggesting that the compound’s action could be influenced by the redox environment within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-nitroindolin-2-one involves the chlorination of indole-2,3-dione followed by nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitroindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-nitroindolin-2-one is unique due to the presence of both chloro and nitro groups on the indole ring. This combination can enhance its chemical reactivity and broaden its range of biological activities compared to similar compounds .

Properties

IUPAC Name

6-chloro-5-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHHDJYQGADKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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